molecular formula C9H7BrClN3 B15317676 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole

3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole

Cat. No.: B15317676
M. Wt: 272.53 g/mol
InChI Key: FVGOVTSUJOVEGE-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl chloride with hydrazine hydrate to form 4-bromobenzyl hydrazine. This intermediate is then reacted with chloroacetic acid and sodium azide to yield the desired triazole compound. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

    Substitution Reactions: Derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Oxidized or reduced triazole derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of liquid crystalline materials and polymers with unique electronic and optical properties.

    Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different heterocyclic core.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with additional substituents and a piperazine moiety.

Uniqueness

3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole

InChI

InChI=1S/C9H7BrClN3/c1-14-8(12-13-9(14)11)6-2-4-7(10)5-3-6/h2-5H,1H3

InChI Key

FVGOVTSUJOVEGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1Cl)C2=CC=C(C=C2)Br

Origin of Product

United States

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